2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a pyrrolidin-2-ylmethyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine typically involves the alkylation of 2-methylpyridine with a suitable pyrrolidine derivative. One common method includes the reaction of 2-methylpyridine with pyrrolidine-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyridine rings.
Scientific Research Applications
2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the pyrrolidin-2-ylmethyl group, resulting in different chemical and biological properties.
6-Methylpyridine: Similar structure but without the pyrrolidine substitution.
Pyrrolidine-2-carboxaldehyde: Used as a precursor in the synthesis of 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine.
Uniqueness
This compound is unique due to the combination of the pyridine and pyrrolidine moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-(pyrrolidin-2-ylmethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-5-11(13-9)8-10-6-3-7-12-10/h2,4-5,10,12H,3,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTNPAAJTSQMEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.